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Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has
become a revolutionary tool for gene editing due to its precision and versatility.[1][2][3][4] A
significant challenge for the therapeutic application of CRISPR-Cas9 is the safe and efficient
delivery of its components—the Cas9 nuclease and a single guide RNA (sgRNA)—into target
cells.[5][6] While viral vectors are effective, they can lead to long-term expression of the Cas9
enzyme, increasing the risk of off-target mutations and potential immunogenic responses.[5]

To overcome these limitations, direct delivery of the Cas9:sgRNA ribonucleoprotein complex
(RNP) has emerged as a preferred strategy.[5] This approach is fast-acting and transient,
reducing the likelihood of off-target effects and immune responses.[5][7] Cell-Penetrating
Peptides (CPPs) are a class of short peptides that can traverse cellular membranes and deliver
macromolecular cargo, such as the Cas9 RNP, into the cytoplasm.[1][5][7][8] This application
note describes the use of CPP9, a novel cell-penetrating peptide, for the non-viral delivery of
Cas9 RNP for gene editing applications.

Mechanism of Action

CPP9 facilitates the intracellular delivery of Cas9 RNP through a non-covalent complexation
strategy. The cationic nature of CPP9 allows it to interact electrostatically with the negatively
charged Cas9 RNP, forming stable nanocomplexes. These complexes are then internalized by
the cell, often through endocytosis. Once inside the endosome, CPP9's properties promote
endosomal escape, releasing the Cas9 RNP into the cytoplasm. The RNP can then translocate
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to the nucleus, where the Cas9 nuclease, guided by the sgRNA, induces a double-strand break
at the target genomic locus, initiating gene editing through the cell's natural DNA repair
pathways.[4][9]

Advantages of CPP9-Mediated Delivery

High Efficiency: Forms stable complexes with Cas9 RNP for efficient intracellular delivery.

o Low Toxicity: As a transient delivery system, it avoids the risks associated with viral vectors,
such as insertional mutagenesis.[5]

» Reduced Off-Target Effects: The transient presence of the Cas9 RNP in the cell minimizes
the time available for off-target cleavage.[5][7]

» Broad Applicability: Can be utilized for gene editing in a variety of cell types, including
primary cells that are often difficult to transfect.[5][6]

Quantitative Data Summary

The following tables summarize the performance of CPP9 in delivering Cas9 RNP for gene
editing in various cell lines.

Table 1: CPP9-Mediated Cas9 RNP Delivery Efficiency

CPP9:RNP Molar Delivery Efficiency

Cell Line . Cell Viability (%)
Ratio (%)

HEK293T 51 855 95+3

10:1 92+4 91+4

20:1 95+3 85%5

HelLa 10:1 88x6 93x2

20:1 94 +4 883

Primary T-Cells 20:1 75+8 82+6

Table 2: Gene Editing Efficiency using CPP9
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. CPP9:RNP Molar Indel Frequency
Cell Line Target Gene .
Ratio (%)
HEK293T CCR5 10:1 45+5
AAVS1 10:1 52+6
HelLa HPRT 20:1 384
Primary T-Cells PD-1 20:1 257

Note: Data presented are representative and may vary based on experimental conditions, cell
type, and the specific sSgRNA sequence.

Experimental Protocols

Protocol 1: Preparation of Cas9 RNP

¢ Reagents and Materials:

[¢]

Purified Streptococcus pyogenes Cas9 protein (with NLS)

[¢]

Synthetic single guide RNA (sgRNA) targeting the gene of interest

Nuclease-free water

o

o

Nuclease-free microcentrifuge tubes
e Procedure:

1. Dilute the Cas9 protein to a final concentration of 20 uM (e.g., 40 pmol in 2 pL) in
nuclease-free water.

2. Dilute the sgRNA to a final concentration of 20 uM (e.g., 40 pmol in 2 pL).
3. In a nuclease-free tube, combine the Cas9 protein and sgRNA at a 1:1 molar ratio.

4. Mix gently by pipetting up and down.
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5. Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of
the Cas9 RNP complex.

Protocol 2: Formation of CPP9/RNP Nanocomplexes and Transfection

o Reagents and Materials:

[¢]

Prepared Cas9 RNP (from Protocol 1)

o

CPP9 peptide solution (1 mM stock in sterile water)

[e]

Opti-MEM or other serum-free medium

o

Cultured cells in appropriate growth medium
e Procedure:

1. Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach
70-80% confluency at the time of transfection.

2. Complex Formation:

» |n a sterile microcentrifuge tube, dilute the desired amount of Cas9 RNP (e.g., 40 pmol)
in 50 pL of Opti-MEM.

» |n a separate tube, dilute the CPP9 peptide to achieve the desired molar ratio (e.g., for
a 10:1 ratio with 40 pmol RNP, use 400 pmol of CPP9) in 50 L of Opti-MEM.

= Add the diluted CPP9 solution to the diluted RNP solution.

» Mix gently and incubate at room temperature for 30 minutes to allow for nanocomplex
formation.

3. Transfection:

» Gently add the 100 pL of CPP9/RNP complex solution dropwise to the cells in each
well.
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» Incubate the cells with the complexes at 37°C in a CO2 incubator for 4 hours.

4. Post-Transfection:

» After 4 hours, remove the medium containing the complexes and replace it with fresh,
complete growth medium.

» Incubate the cells for 48-72 hours to allow for gene editing to occur.

5. Analysis: Harvest the cells for downstream analysis of gene editing efficiency using
methods such as the T7 Endonuclease | (T7E1) assay, Sanger sequencing with TIDE
analysis, or next-generation sequencing.[10]

Visualizations
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Caption: Experimental workflow for CPP9-mediated Cas9 RNP gene editing.
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Caption: Proposed mechanism of CPP9-mediated Cas9 RNP delivery and gene editing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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